molecular formula C13H17NO4S B2540881 2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 747411-08-1

2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2540881
CAS No.: 747411-08-1
M. Wt: 283.34
InChI Key: OQNLOMPHYCOESK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves several steps. One common method includes the reaction of 2-methylpiperidine with benzoic acid derivatives under specific conditions. The reaction typically requires a sulfonylating agent, such as sulfonyl chloride, and a base, such as triethylamine, to facilitate the formation of the sulfonyl group . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways and processes, making the compound useful in studying protein functions and developing therapeutic agents .

Comparison with Similar Compounds

2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid can be compared with other sulfonyl-containing compounds, such as:

  • 2-[(2-Methylpiperidin-1-yl)sulfonyl]phenol
  • 2-[(2-Methylpiperidin-1-yl)sulfonyl]aniline
  • 2-[(2-Methylpiperidin-1-yl)sulfonyl]benzamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of the piperidine and benzoic acid moieties, which confer distinct properties and applications .

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-6-4-5-9-14(10)19(17,18)12-8-3-2-7-11(12)13(15)16/h2-3,7-8,10H,4-6,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNLOMPHYCOESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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